molecular formula C8H7BrFNO B8181880 (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

(S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B8181880
M. Wt: 232.05 g/mol
InChI Key: VKGYVOSAOJCKDK-ZCFIWIBFSA-N
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Description

(S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of bromine and fluorine atoms attached to a dihydrobenzofuran ring, along with an amine group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the benzofuran ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amine Introduction: Conversion of the intermediate compound to the amine derivative through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce a fully reduced amine derivative.

Scientific Research Applications

(S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-dihydrobenzofuran-3-amine: Lacks the fluorine atom.

    4-Fluoro-2,3-dihydrobenzofuran-3-amine: Lacks the bromine atom.

    6-Bromo-4-fluoro-2,3-dihydrobenzofuran: Lacks the amine group.

Uniqueness

(S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both bromine and fluorine atoms along with an amine group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

(3S)-6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,6H,3,11H2/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGYVOSAOJCKDK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2F)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=C(C=C2F)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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